(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid
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Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed during the final steps of synthesis .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the fluorene and non-8-enoic acid groups. Fluorene is a polycyclic aromatic hydrocarbon, and non-8-enoic acid is a long-chain unsaturated fatty acid .Chemical Reactions Analysis
The Fmoc group can be removed by treatment with a base, such as piperidine. This is a common step in solid-phase peptide synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. For example, the presence of the Fmoc group likely increases the compound’s stability and complexity .Scientific Research Applications
Synthesis of Amino Acids
- Asymmetrically Protected Diaminosuberic Acid : Mollica et al. (2012) describe a synthetic pathway using (acyloxy)alkoxy as a protecting group, utilizing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid in the synthesis of asymmetrically protected 2,7-diaminosuberic acid (Mollica et al., 2012).
Chemical Modification Techniques
- N-Fmoc β-Amino Acids Synthesis : Ellmerer-Müller et al. (1998) report the synthesis of N-Fmoc-protected β-amino acids, demonstrating the application of the Arndt-Eistert protocol using N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids (Ellmerer-Müller et al., 1998).
Peptide Synthesis and Modification
- Preparation of Fmoc-β2hXaa-OH : Šebesta and Seebach (2003) describe the preparation of N-Fmoc-protected β2-homoamino acids, a key component in solid-phase syntheses of β-peptides, using (9H-fluoren-9-yl)methoxy]carbonyl as a protecting group (Šebesta & Seebach, 2003).
Self-Assembling Structures
- Self-Assembled Structures by Fmoc Modified Amino Acids : Gour et al. (2021) explore the self-assembling properties of modified amino acids including (((9H-fluoren-9-yl)methoxy)carbonyl)-L-amino acids, highlighting their potential in designing novel self-assembled architectures (Gour et al., 2021).
Radiolabeling for Imaging
- Radiolabeling for Brain Tumor Imaging : Yu et al. (2010) discuss the synthesis and evaluation of radiolabeled non-natural amino acids, including (R)-2-amino-3-fluoro-2-methylpropanoic acid, for potential use in PET imaging of brain tumors (Yu et al., 2010).
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJGDVRPQAMSC-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148027 |
Source
|
Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801148027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311933-84-2 |
Source
|
Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311933-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801148027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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